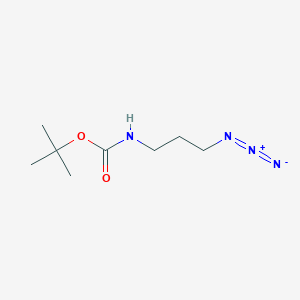
叔丁基 N-(3-叠氮丙基)氨基甲酸酯
描述
Tert-Butyl N-(3-azidopropyl)carbamate is a reagent containing an azide group and Boc-protected amino group . It is reactive with alkyne, BCN, DBCO via Click Chemistry . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Molecular Structure Analysis
The molecular formula of tert-butyl N-(3-azidopropyl)carbamate is C8H16N4O2 . Its molecular weight is 200.24 .Chemical Reactions Analysis
Tert-Butyl N-(3-azidopropyl)carbamate is reactive with alkyne, BCN, DBCO via Click Chemistry . The Boc group can be deprotected under mild acidic conditions to form the free amine .科学研究应用
合成和官能团操作
- 该化合物叔丁基 N-(3-叠氮丙基)氨基甲酸酯已用于合成复杂的有机分子。例如,在五 N 保护的聚酰胺衍生物的合成中,使用了叔丁基 N-(3-叠氮丙基)氨基甲酸酯衍生物。这些化合物对于它们的可选择性去除的氨基保护基团很有价值,这在逐步有机合成中至关重要 (Pak 和 Hesse,1998 年)。
在药物化学中的应用
- 该化合物是某些药物化合物创建中不可或缺的。例如,叔丁基氨基甲酸酯衍生物(叔丁基 N-(3-叠氮丙基)氨基甲酸酯属于该类化合物)已被研究它们进行金属化和随后与各种亲电试剂反应的能力。这些过程在开发具有药物应用的 α-官能化 α-氨基硅烷中很重要 (Sieburth、Somers 和 O'hare,1996 年)。
受保护胺的开发
- 叔丁基氨基甲酸酯,包括叔丁基 N-(3-叠氮丙基)氨基甲酸酯,用于有效形成受保护的胺。这是通过一锅柯蒂斯重排过程实现的,这对于合成各种生物活性化合物和药物至关重要 (Lebel 和 Leogane,2005 年)。
有机合成中的脱保护
- 在有机合成中,叔丁基氨基甲酸酯的脱保护是一个至关重要的步骤。磷酸水溶液已被确定为叔丁基氨基甲酸酯(包括叔丁基 N-(3-叠氮丙基)氨基甲酸酯)脱保护的有效且环境友好的试剂。该方法对于在合成过程中保持底物的立体化学完整性至关重要 (Li 等人,2006 年)。
作用机制
Target of Action
Tert-butyl N-(3-azidopropyl)carbamate is a reagent containing an azide group and Boc-protected amino group . It is reactive with alkyne, BCN, DBCO via Click Chemistry . The primary targets of this compound are therefore molecules containing alkyne, BCN, or DBCO groups.
Mode of Action
The compound interacts with its targets through a process known as Click Chemistry . This is a type of chemical reaction that generates substances quickly and reliably by joining small units together. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Action Environment
The action, efficacy, and stability of tert-butyl N-(3-azidopropyl)carbamate can be influenced by various environmental factors. For instance, the compound needs to be stored in dry, cool conditions, away from fire sources and oxidizing agents . These conditions can affect the compound’s stability and, consequently, its efficacy.
生化分析
Biochemical Properties
The “tert-butyl N-(3-azidopropyl)carbamate” is used in preparation of disubstituted 1,5-naphthyridines as ALK5 inhibitors and therapeutic uses thereof
Cellular Effects
Given its role in the preparation of ALK5 inhibitors, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be reactive with alkyne, BCN, DBCO via Click Chemistry , which suggests it may have binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
属性
IUPAC Name |
tert-butyl N-(3-azidopropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-8(2,3)14-7(13)10-5-4-6-11-12-9/h4-6H2,1-3H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSPEVFARDFFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chloro-2-methylphenoxy)-N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]acetamide](/img/structure/B2974559.png)
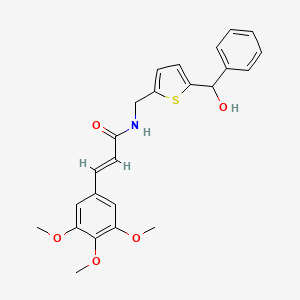
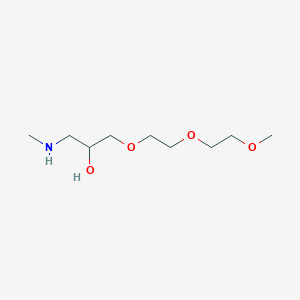

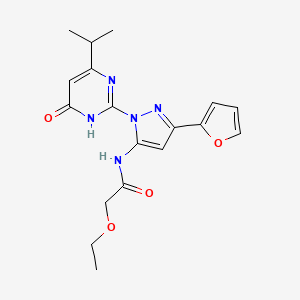
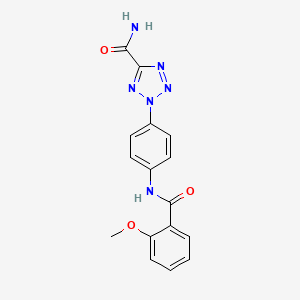
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2974568.png)
![N-cyclopropyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2974570.png)
![N-(5-(2-(o-tolyloxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974571.png)

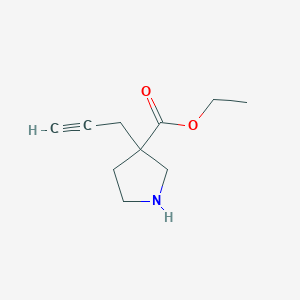
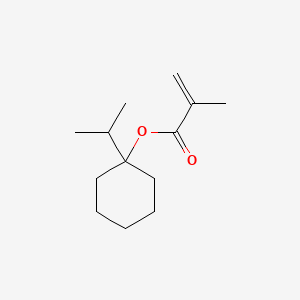
![1-({5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2974577.png)
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2974579.png)
